molecular formula C10H14N2O B13345307 (R)-3-(1-Methylpyrrolidin-2-yl)pyridine 1-oxide

(R)-3-(1-Methylpyrrolidin-2-yl)pyridine 1-oxide

Cat. No.: B13345307
M. Wt: 178.23 g/mol
InChI Key: YHXKVHQFWVYXIC-SNVBAGLBSA-N
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Description

®-3-(1-Methylpyrrolidin-2-yl)pyridine 1-oxide is a chiral compound with a pyridine ring substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Methylpyrrolidin-2-yl)pyridine 1-oxide typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment. This environmentally friendly technique allows for the synthesis of a wide range of substituted carbamates with good to high yields .

Industrial Production Methods

In industrial settings, the production of ®-3-(1-Methylpyrrolidin-2-yl)pyridine 1-oxide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Methylpyrrolidin-2-yl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

®-3-(1-Methylpyrrolidin-2-yl)pyridine 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(1-Methylpyrrolidin-2-yl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethylpyridine: A compound with similar structural features but different functional groups.

    N-pyridin-2-yl carbamates: Compounds with a pyridine ring and carbamate group, used in similar applications.

Uniqueness

®-3-(1-Methylpyrrolidin-2-yl)pyridine 1-oxide is unique due to its specific chiral configuration and the presence of both pyridine and pyrrolidine rings. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-[(2R)-1-methylpyrrolidin-2-yl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m1/s1

InChI Key

YHXKVHQFWVYXIC-SNVBAGLBSA-N

Isomeric SMILES

CN1CCC[C@@H]1C2=C[N+](=CC=C2)[O-]

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)[O-]

Origin of Product

United States

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